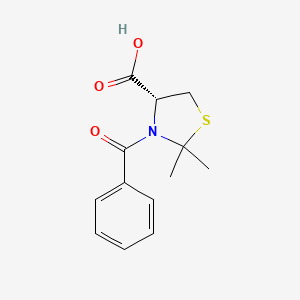
4,4,5,5-Tetrachloro-2-phenyl-1,2-thiazolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetrachloro-2-phenyl-1,2-thiazolidin-3-one is a heterocyclic compound featuring a thiazolidine ring with chlorine and phenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetrachloro-2-phenyl-1,2-thiazolidin-3-one typically involves the reaction of phenyl isothiocyanate with tetrachloroethylene in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidine ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 4,4,5,5-Tetrachloro-2-phenyl-1,2-thiazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazoline derivatives.
Substitution: Various substituted thiazolidine derivatives.
Aplicaciones Científicas De Investigación
4,4,5,5-Tetrachloro-2-phenyl-1,2-thiazolidin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4,4,5,5-Tetrachloro-2-phenyl-1,2-thiazolidin-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparación Con Compuestos Similares
- 2,3,4,5-Tetrachlorobiphenyl
- 2,5,3’,4’-Tetrachlorobiphenyl
- 2,3’,4’,5-Tetrachloro-1,1’-biphenyl
Comparison: 4,4,5,5-Tetrachloro-2-phenyl-1,2-thiazolidin-3-one is unique due to its thiazolidine ring structure, which imparts distinct chemical and biological properties compared to other tetrachlorinated compounds. Its specific arrangement of chlorine atoms and the presence of a phenyl group make it particularly interesting for various applications .
Propiedades
Número CAS |
54415-04-2 |
|---|---|
Fórmula molecular |
C9H5Cl4NOS |
Peso molecular |
317.0 g/mol |
Nombre IUPAC |
4,4,5,5-tetrachloro-2-phenyl-1,2-thiazolidin-3-one |
InChI |
InChI=1S/C9H5Cl4NOS/c10-8(11)7(15)14(16-9(8,12)13)6-4-2-1-3-5-6/h1-5H |
Clave InChI |
RJGRASWIPAKSGP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C(C(S2)(Cl)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-1,3-oxazolidin-2-one](/img/structure/B14624988.png)
![[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B14624990.png)

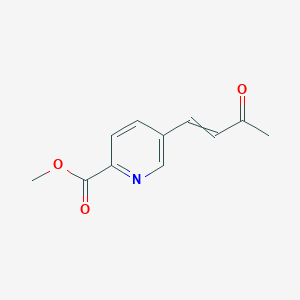
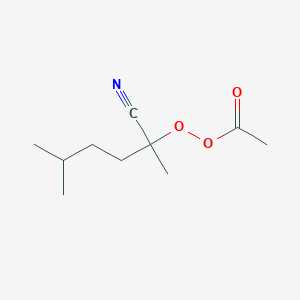
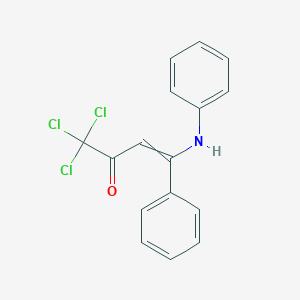

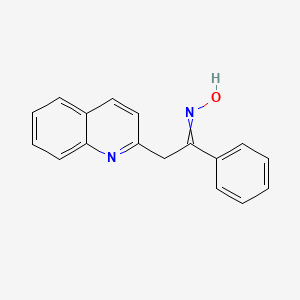



![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14625043.png)

